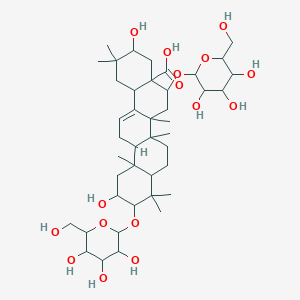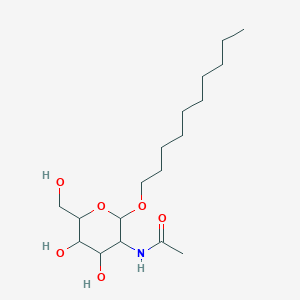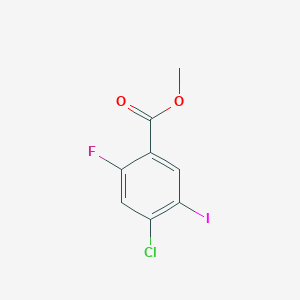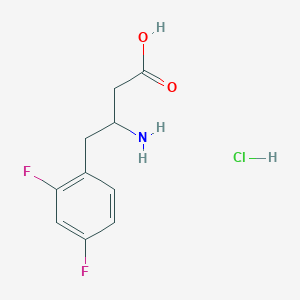
Platycogenin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platycogenin A is a natural product derived from the roots of Platycodon grandiflorum. It is a triterpenoid compound with the molecular formula C42H68O16 and a molecular weight of 828.99 g/mol
準備方法
Synthetic Routes and Reaction Conditions
Platycogenin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves the use of solvents such as dimethyl sulfoxide, pyridine, methanol, and ethanol . The roots of Platycodon grandiflorum are processed to obtain a crude extract, which is then purified to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the roots of Platycodon grandiflorum. The process includes grinding the roots, followed by solvent extraction and purification steps to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Platycogenin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Platycogenin A has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Platycogenin A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of inflammatory pathways and the inhibition of oxidative stress . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Platycogenin A is part of a series of compounds with similar structures, including:
- Platycoside M1
- Platycoside M3
- Platyconic acid A
- 3’'-O-acetyl-platyconic acid A (Platyconic acid B)
- 2’'-O-acetyl-platyconic acid A
- 3-O-beta-D-Glucopyranosylplatycodigenin
- Platycoside K
- Deapi-platycodin D3
- Platycodin D3
- Platycoside A
- Deapi-platycoside E
- Deapi-platycodin D
- Platycodin D
- Platycodin A
- Platycodin J
- QS-21
These compounds share structural similarities but differ in their functional groups and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties . This compound stands out due to its unique combination of biological activities and potential therapeutic applications.
特性
分子式 |
C42H68O16 |
|---|---|
分子量 |
829.0 g/mol |
IUPAC名 |
3,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-5,10-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H68O16/c1-37(2)12-19-18-8-9-24-39(5)13-20(45)33(58-35-32(52)30(50)28(48)22(17-44)56-35)38(3,4)23(39)10-11-40(24,6)41(18,7)15-26(42(19,36(53)54)14-25(37)46)57-34-31(51)29(49)27(47)21(16-43)55-34/h8,19-35,43-52H,9-17H2,1-7H3,(H,53,54) |
InChIキー |
IRXSNGAQRPMOKM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2C3=CCC4C(C3(CC(C2(CC1O)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O)C)(CCC6C4(CC(C(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4-Dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate](/img/structure/B12094393.png)











![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)
